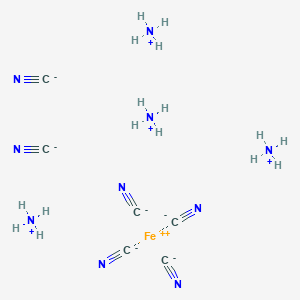

六氰合铁酸四铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetraammonium hexacyanoferrate is a compound with the molecular formula C6H16FeN10 . It is a type of metal hexacyanoferrate, which are mixed-valence compounds characterized by open 3D frameworks .

Synthesis Analysis

Metal hexacyanoferrates, including Tetraammonium hexacyanoferrate, are generally produced by the direct reaction of metal salts with potassium hexacyanoferrate . The hydrothermal method is a simple and established synthesis technique, with the ability to synthesize unstable materials near the melting point .Molecular Structure Analysis

The structure of Tetraammonium hexacyanoferrate is characterized by a cubic lattice of iron atoms, with the CN groups lying in the edges of these small cubes . The alkali atoms occur at the centers of alternate small cubes .Chemical Reactions Analysis

Hexacyanoferrate-based compounds, including Tetraammonium hexacyanoferrate, have been studied for their redox chemistry in a range of ionic media . They exhibit clear advantages in most of the strongly coordinating ionic liquids .Physical And Chemical Properties Analysis

Tetraammonium hexacyanoferrate has an average mass of 284.103 Da and a mono-isotopic mass of 284.090881 Da . It is characterized by its unique physicochemical properties, such as three-dimensional framework with large open sites and metal sites with different oxidation states .科学研究应用

Energy Storage

Hexacyanoferrate-based materials, including Tetraammonium hexacyanoferrate, are being explored for their potential in energy storage . This is largely due to the rapid development of the energy storage market, which requires advanced, reliable, and cost-effective materials for large-scale applications in load-levelling of renewable energy power sources .

Electrochemical Devices

Tetraammonium hexacyanoferrate and other hexacyanoferrate-based compounds are being researched for their potential use in electrochemical devices . The unique atomic structure and ionic and electronic properties of these materials make them promising candidates for this application .

Smart Windows

Hexacyanoferrate-based materials are also being studied for their potential use in smart windows . These materials could be used to create windows that can change their transparency in response to electrical signals .

Hydrothermal Synthesis

Metal hexacyanoferrates, including Tetraammonium hexacyanoferrate, are produced using hydrothermal synthesis . This method is a simple and established synthesis technique, with the ability to synthesize unstable materials near the melting point, the possibility to synthesize large and good quality crystals, and to obtain tunable size particles, controlled agglomeration, and low contamination by impurities .

Catalysts

Due to their unique physicochemical properties, such as a three-dimensional framework with large open sites and metal sites with different oxidation states, metal hexacyanoferrates are being explored for their potential use as catalysts .

Sensors

Metal hexacyanoferrates are also being researched for their potential use in sensors . Their unique properties could make them useful in the development of new sensor technologies .

Adsorbents

Another potential application of metal hexacyanoferrates is their use as adsorbents . Their unique structure and properties could make them effective at capturing and holding onto various substances .

Material Science

Tetraammonium hexacyanoferrate possesses immense potential for scientific research in material science. Its versatile nature allows for applications in various fields.

安全和危害

未来方向

属性

IUPAC Name |

tetraazanium;iron(2+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;iron(2+);hexacyanide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

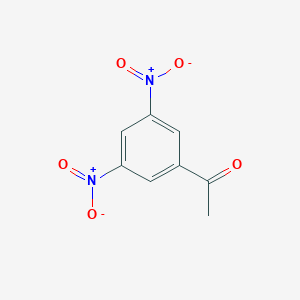

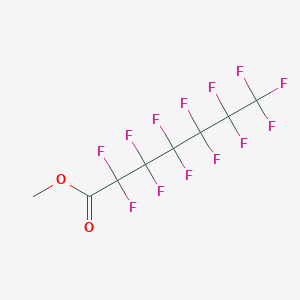

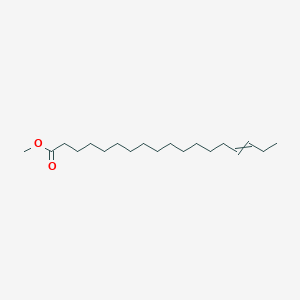

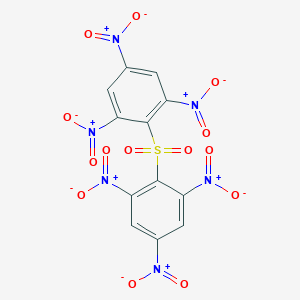

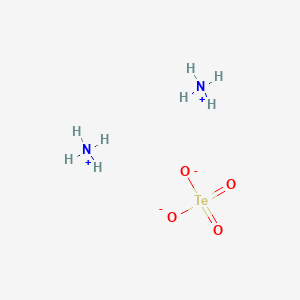

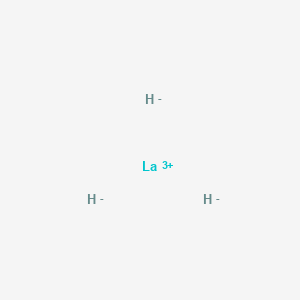

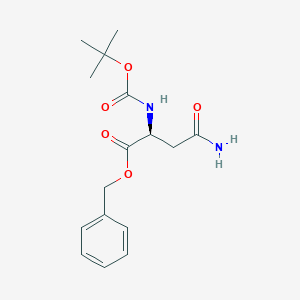

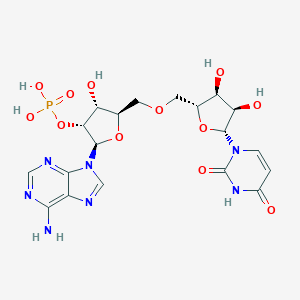

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)